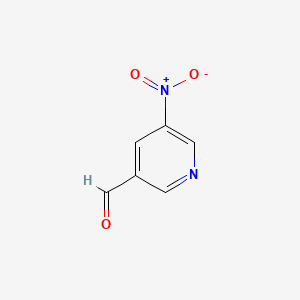

5-Nitronicotinaldehyde

Description

Contextualizing 5-Nitronicotinaldehyde within Nitropyridine Chemistry

This compound, systematically named 5-nitropyridine-3-carbaldehyde, is a member of the nitropyridine class of heterocyclic compounds. mdpi.com Nitropyridines are characterized by a pyridine (B92270) ring substituted with one or more nitro groups (-NO₂). The introduction of the strongly electron-withdrawing nitro group profoundly influences the chemical reactivity of the pyridine ring. ntnu.no This deactivation generally makes electrophilic substitution reactions more difficult compared to unsubstituted pyridine. researchgate.net Conversely, the electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, often allowing for the displacement of the nitro group or other leaving groups on the ring by various nucleophiles. ntnu.nonih.gov

The reactivity of nitropyridines is a cornerstone of their synthetic utility. mdpi.comnih.gov The nitro group's position on the pyridine ring dictates the regioselectivity of these reactions. In the case of this compound, the nitro group at the 5-position, along with the aldehyde group at the 3-position, creates a unique electronic environment that governs its reactivity and makes it a valuable precursor for a wide array of functionalized pyridine derivatives. mdpi.comnih.gov

Significance of this compound as a Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a versatile chemical synthon, providing a pre-functionalized pyridine scaffold for the construction of more complex molecules. sigmaaldrich.com Its significance stems from the presence of two key functional groups: the aldehyde and the nitro group.

The aldehyde group is a versatile handle for a multitude of chemical transformations, including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Condensation reactions with amines and other nucleophiles to form imines, oximes, and other derivatives.

Nucleophilic addition of organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

The nitro group can be:

Reduced to an amino group, which can then be further functionalized. evitachem.com

Act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov

This dual functionality allows for a modular and stepwise approach to the synthesis of highly substituted pyridines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. mdpi.comsigmaaldrich.comevitachem.com The strategic manipulation of these functional groups makes this compound a valuable building block for creating diverse molecular architectures. nih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-nitropyridine-3-carbaldehyde |

| CAS Number | 87883-20-3 |

| Molecular Formula | C₆H₄N₂O₃ |

| Molecular Weight | 152.11 g/mol |

| Appearance | Pale yellow needles or yellow powder osha.gov |

| Melting Point | Data may vary; experimental determination is recommended evitachem.com |

| Solubility | Alkaline solutions are dark orange osha.gov |

This table is interactive. Click on the headers to sort the data.

Historical Development of Research Pertaining to this compound

The study of nitropyridines, and by extension this compound, is rooted in the broader history of heterocyclic chemistry. The direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the protonated nitrogen under acidic conditions. researchgate.net This challenge spurred the development of alternative synthetic strategies.

A significant advancement in nitropyridine synthesis was the development of methods that circumvent the harsh conditions of direct nitration. One such key development was the Bakke procedure, which utilizes dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with a bisulfite solution. researchgate.netntnu.no This method allows for the nitration of pyridines at the 3-position with good yields. researchgate.net While the exact first synthesis of this compound is not prominently documented in easily accessible literature, its preparation would have become more feasible with the advent of such improved nitration techniques for pyridine derivatives.

Early research likely focused on the fundamental reactivity of the compound, exploring the transformations of its aldehyde and nitro functionalities. The recognition of the pyridine core as a "privileged scaffold" in medicinal chemistry has undoubtedly fueled more recent and intensive investigation into this compound and its derivatives. mdpi.com

Overview of Current Research Directions in this compound Chemistry

Current research on this compound and related nitropyridines is vibrant and multifaceted, with a strong emphasis on its application in the synthesis of functional molecules. Key research areas include:

Medicinal Chemistry: A major focus is the use of this compound as a building block for the synthesis of bioactive compounds. For instance, nitropyridine derivatives have been investigated as potential inhibitors of various kinases, such as Janus kinases (JAK) and Interleukin-1 receptor-associated kinases (IRAK4), which are targets for inflammatory and autoimmune diseases. mdpi.comgoogle.comgoogle.com The nitro group is often a crucial pharmacophore in these molecules. mdpi.com

Materials Science: The electronic properties of nitropyridines make them attractive for applications in materials science. Research is ongoing into the development of novel fluorescent molecules and organic optical materials derived from nitropyridine scaffolds. nih.gov The tunable photophysical properties of these compounds are of particular interest. nih.gov

Synthetic Methodology: Chemists continue to explore new and more efficient ways to synthesize and functionalize nitropyridines. This includes the development of novel catalytic systems for cross-coupling reactions and the exploration of regioselective functionalization of the pyridine ring. mdpi.comrsc.org

Table 2: Spectroscopic Data Highlights for this compound

| Spectroscopic Technique | Characteristic Features |

|---|

| Infrared (IR) Spectroscopy | Nitro group: ~1578–1447 cm⁻¹ Aldehyde C=O stretch: ~1650–1665 cm⁻¹ Aromatic C-H stretches: ~3069–3070 cm⁻¹ | | ¹H NMR Spectroscopy | Aldehyde proton: δ ~9.8–10.2 ppm Aromatic protons: δ ~8.5-9.0 ppm for nitro-adjacent protons |

This table is interactive. Users can engage with the data for further analysis.

Structure

3D Structure

Propriétés

IUPAC Name |

5-nitropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-1-6(8(10)11)3-7-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOOPEFUADGBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519758 | |

| Record name | 5-Nitropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87883-20-3 | |

| Record name | 5-Nitro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87883-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitronicotinaldehyde

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution reactions are fundamental to the synthesis of many aromatic compounds. total-synthesis.com The mechanism typically involves the generation of a strong electrophile that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. libretexts.orgmakingmolecules.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted product. libretexts.orgmakingmolecules.com

The direct nitration of nicotinaldehyde is a common method for the preparation of 5-nitronicotinaldehyde. This reaction falls under the category of electrophilic aromatic substitution, where the nitronium ion (NO2+) acts as the electrophile. libretexts.org The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a strong acid, most commonly sulfuric acid. researchgate.net

The aldehyde group (-CHO) present in nicotinaldehyde is a deactivating group, meaning it withdraws electron density from the pyridine (B92270) ring, making it less susceptible to electrophilic attack compared to benzene (B151609). lkouniv.ac.in Furthermore, the aldehyde group is a meta-director in electrophilic aromatic substitution on a benzene ring. However, in the context of the pyridine ring of nicotinaldehyde, the position of nitration is influenced by the nitrogen atom in the ring as well as the aldehyde substituent.

The efficiency and selectivity of the nitration of nicotinaldehyde to produce this compound are highly dependent on the reaction conditions. Careful control of various parameters is crucial to maximize the yield of the desired product and minimize the formation of byproducts. nih.gov

Temperature is a critical parameter in nitration reactions. brainly.com Nitrations are typically exothermic, and excessive heat can lead to several undesirable outcomes, including an increased rate of side reactions and the potential for runaway reactions. brainly.comresearchgate.net For the nitration of nicotinaldehyde, maintaining a low temperature is essential to control the reaction rate and prevent over-nitration or decomposition of the starting material and product. brainly.comquora.com Insufficient cooling can lead to the formation of multiple nitro groups on the aromatic ring, which is generally not the desired outcome when synthesizing this compound. brainly.com The use of cooling baths, such as ice-water or ice-salt mixtures, is a common practice to maintain the reaction temperature within a specific range, often between 0 and 10 °C. google.com

| Temperature Range | General Outcome | Risk of Side Reactions |

|---|---|---|

| Low (e.g., 0-10 °C) | Controlled reaction, higher selectivity for mono-nitration | Lower |

| Moderate (e.g., Room Temperature) | Increased reaction rate, potential for di-nitration | Moderate |

| High (e.g., >50 °C) | Rapid, often uncontrollable reaction, significant decomposition and byproduct formation | High |

The choice of solvent can significantly influence the outcome of a nitration reaction. In many industrial and laboratory-scale nitrations, a mixture of concentrated nitric acid and sulfuric acid serves as both the nitrating agent and the solvent. researchgate.net The sulfuric acid acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO2+). researchgate.net For substrates that are sensitive to strong acids, alternative solvent systems may be employed. Inert organic solvents can be used, although this may require different nitrating agents. vpscience.org The optimization of the solvent system involves finding a balance between reactant solubility, reaction rate, and product stability.

The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The ratio of these two acids is a key parameter that affects the concentration of the active nitronium ion. Other nitrating agents that have been developed include N-nitro compounds, such as N-nitropyrazoles, which can offer milder reaction conditions and improved selectivity. nih.gov Various catalysts have also been explored to enhance the efficiency and selectivity of nitration reactions. Solid acid catalysts, for instance, are being investigated as more environmentally friendly alternatives to sulfuric acid, as they can be more easily separated from the reaction mixture and potentially reused. researchgate.net

| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| HNO₃/H₂SO₄ | Low temperature | Cost-effective, widely used | Harsh conditions, potential for side reactions |

| Guanidine nitrate | Acid-catalyzed | Can provide good yields | May have regioselectivity issues with some substrates uri.edu |

| Ethylene glycol dinitrate (EGDN) | Acid-catalyzed | Strong nitrating agent, soluble in organic solvents uri.edu | Explosive hazard |

| N-Nitropyrazoles | Lewis acid catalysis | Mild conditions, controllable mono- or di-nitration nih.gov | Reagent synthesis required |

Optimized Reaction Conditions for Nitration of Nicotinaldehyde

Parameter Screening and Factorial Design in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound often employs statistical methods such as parameter screening and factorial design to efficiently identify critical process variables and their interactions. These methodologies allow for the systematic investigation of multiple factors simultaneously, leading to improved reaction outcomes with fewer experimental iterations compared to traditional one-factor-at-a-time approaches.

In a hypothetical synthesis of this compound, key parameters for optimization could include reaction temperature, concentration of nitrating agents, reaction time, and catalyst loading. A factorial design approach would involve systematically varying these parameters at different levels (e.g., low and high) to map the experimental space.

Table 1: Hypothetical Factorial Design for the Synthesis of this compound

| Experiment | Temperature (°C) | Nitrating Agent Conc. (M) | Time (h) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 0 | 1.0 | 2 | 1 | 45 |

| 2 | 25 | 1.0 | 2 | 1 | 65 |

| 3 | 0 | 2.0 | 2 | 1 | 55 |

| 4 | 25 | 2.0 | 2 | 1 | 75 |

| 5 | 0 | 1.0 | 4 | 1 | 50 |

| 6 | 25 | 1.0 | 4 | 1 | 70 |

| 7 | 0 | 2.0 | 4 | 1 | 60 |

| 8 | 25 | 2.0 | 4 | 1 | 85 |

| 9 | 0 | 1.0 | 2 | 5 | 50 |

| 10 | 25 | 1.0 | 2 | 5 | 70 |

| 11 | 0 | 2.0 | 2 | 5 | 60 |

| 12 | 25 | 2.0 | 2 | 5 | 80 |

| 13 | 0 | 1.0 | 4 | 5 | 55 |

| 14 | 25 | 1.0 | 4 | 5 | 75 |

| 15 | 0 | 2.0 | 4 | 5 | 65 |

| 16 | 25 | 2.0 | 4 | 5 | 90 |

This table is interactive. Users can sort and filter the data to analyze the impact of different parameters on the reaction yield.

Analysis of the data from such an experimental design would reveal the main effects of each parameter and any significant interactions between them, allowing for the determination of the optimal conditions for the synthesis.

Yield Tracking and Quantification Methodologies (e.g., HPLC, GC-MS)

Accurate tracking and quantification of the yield of this compound throughout the synthesis and purification process are essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the quantitative analysis of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

| Retention Time | ~5.8 min |

This table is interactive. Users can explore different parameters to understand their impact on the chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique for the analysis of this compound, particularly for identifying and quantifying volatile impurities. The sample is vaporized and separated on a capillary column, and the components are then detected by a mass spectrometer, which provides both quantitative data and structural information.

Table 3: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |

| MS Detector | Electron Ionization (EI) |

| Mass Range | 50-300 m/z |

This table is interactive. Users can modify the parameters to simulate different analytical conditions.

Advanced Nitration Techniques Applied to Pyridine Systems

The direct nitration of the pyridine ring to introduce a nitro group at the 5-position is a challenging transformation due to the electron-deficient nature of the pyridine nucleus, which deactivates it towards electrophilic aromatic substitution. However, advanced nitration techniques have been developed to overcome this challenge. One effective method involves the reaction of the pyridine substrate with dinitrogen pentoxide in an organic solvent, followed by treatment with a bisulfite solution. This process is believed to proceed through the formation of an N-nitropyridinium intermediate, which then undergoes a ntnu.nonih.gov sigmatropic shift to yield the 3-nitropyridine product. This method has been successfully applied to the synthesis of various 3-nitropyridines ntnu.no.

Functionalization of Pre-Nitrated Pyridine Precursors to this compound

An alternative to direct nitration is the functionalization of a pyridine ring that already contains a nitro group. For instance, a plausible synthetic route to this compound could start from a pre-nitrated precursor such as 2-amino-3-methyl-5-nitropyridine. The synthesis of this starting material has been reported via the nitration of 2-amino-3-methylpyridine ntnu.no. From this intermediate, a series of transformations would be required to convert the methyl group into an aldehyde. A potential pathway could involve the radical bromination of the methyl group, followed by hydrolysis to the corresponding alcohol, and subsequent oxidation to the aldehyde.

Alternative Synthetic Routes to this compound and its Analogs

Oxidation of Corresponding Alcohols (e.g., (6-(methylthio)-5-nitropyridin-3-yl)methanol to 6-(methylthio)-5-nitronicotinaldehyde)

A common and effective method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. In the context of this compound, the oxidation of (5-nitropyridin-3-yl)methanol represents a direct and viable route. The commercial availability of (5-nitropyridin-3-yl)methanol supports the feasibility of this approach. Various oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO2), pyridinium chlorochromate (PCC), or Dess-Martin periodinane. The choice of oxidant depends on the specific substrate and desired reaction conditions. A similar transformation is the oxidation of (6-(methylthio)-5-nitropyridin-3-yl)methanol to produce 6-(methylthio)-5-nitronicotinaldehyde. The commercial availability of the related 6-(Methylthio)nicotinaldehyde suggests that such transformations are well-established in synthetic chemistry.

Multi-Step Synthesis from Substituted Pyridines (e.g., 6-fluoropyridin-3-ol)

Multi-step synthetic sequences starting from readily available substituted pyridines offer another avenue to this compound and its analogs. For example, a synthetic pathway could be envisioned starting from a fluorinated pyridine derivative. A reported synthesis of a nitropyridine derivative begins with 3-fluoro-2-hydroxypyridine, which undergoes nitration followed by chlorination nih.gov. This demonstrates the utility of fluoropyridines as versatile starting materials. A plausible, though not explicitly reported, route to this compound could potentially start from 6-fluoropyridin-3-ol. This would likely involve protection of the hydroxyl group, followed by nitration at the 5-position. Subsequent functional group manipulations would then be necessary to introduce the aldehyde at the 3-position, potentially through a metal-catalyzed cross-coupling reaction or other C-C bond-forming strategies.

Application of Advanced Synthetic Techniques

The synthesis of functionalized pyridine derivatives such as this compound often requires advanced techniques to achieve desired regioselectivity and yield. While direct synthetic routes for this compound are not extensively documented in publicly available literature, principles from related pyridine and nitroaromatic chemistry provide a framework for its synthesis.

Catalysis in this compound Synthesis

Catalytic methods are central to modern organic synthesis, offering efficient and selective pathways. For a target molecule like this compound, catalytic strategies could involve the selective oxidation of a precursor like (5-nitro-3-pyridyl)methanol or the direct formylation of 5-nitropyridine.

Transition metal catalysts are widely employed for such transformations. For instance, the photoelectrocatalytic (PEC) oxidation of 3-pyridinemethanol to 3-pyridinemethanal (nicotinaldehyde) has been demonstrated using TiO2 nanotube-based anodes loaded with noble metals like Platinum (Pt), Gold (Au), or Palladium (Pd). researchgate.net This suggests that a similar catalytic oxidation of (5-nitro-3-pyridyl)methanol could be a viable route to this compound.

Another broad catalytic approach involves the construction of the pyridine ring itself from simpler acyclic precursors. Gas-phase catalytic condensation of aldehydes, ketones, and ammonia (B1221849) over crystalline aluminosilicate zeolite catalysts is a known industrial method for producing pyridine and its alkylated derivatives. google.com Multicomponent reactions, often utilizing magnetically recoverable nanocatalysts, provide a versatile route to highly substituted pyridines through the condensation of aldehydes, ketones, malononitrile (B47326), and ammonium acetate. nih.gov While these build the ring from the ground up, they illustrate the power of catalysis in pyridine synthesis.

| Catalytic Approach | Precursor(s) | Potential Catalyst | Description |

| Catalytic Oxidation | (5-nitro-3-pyridyl)methanol | TiO2/Pt, TiO2/Au, or TiO2/Pd | Selective oxidation of the primary alcohol to an aldehyde functionality. researchgate.net |

| Multicomponent Reaction | Aldehydes, Ketones, Ammonia | Zeolites, Magnetic Nanoparticles | Construction of the substituted pyridine ring from simple, readily available starting materials. google.comnih.gov |

| Copper-Catalyzed Condensation | O-acetyl ketoximes, α,β-unsaturated aldehydes | Copper(I) salt with a secondary amine | A modular synthesis that forms the pyridine ring through a redox-neutral [3+3] condensation. organic-chemistry.org |

Organometallic Reactions in Pyridine Functionalization

Organometallic chemistry offers powerful tools for the regioselective functionalization of heterocyclic rings like pyridine. The introduction of an aldehyde group onto a pre-formed 5-nitropyridine ring is a plausible strategy.

Organolithium and Grignard reagents are excellent nucleophiles capable of adding to carbonyls and other electrophiles. libretexts.orgmsu.edu A general approach could involve the deprotonation of 5-nitropyridine at a specific position using a strong organometallic base, followed by reaction with a formylating agent (e.g., N,N-dimethylformamide, DMF). However, the strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic addition rather than deprotonation, complicating this direct approach.

A more successful strategy often involves halogen-metal exchange. If a precursor such as 3-bromo-5-nitropyridine is available, it could be treated with an organolithium reagent at low temperature to generate a lithiated 5-nitropyridine species. This powerful nucleophile can then be reacted with an electrophile like DMF to install the aldehyde group at the 3-position.

Furthermore, the addition of Grignard reagents to pyridine N-oxides is a well-established method for introducing substituents at the 2-position, which, while not directly applicable to the 3-position required for this compound, demonstrates the utility of organometallic reagents in modifying the pyridine core. organic-chemistry.org

Stereoselective Approaches to Related Nitropyridine Aldehydes

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing chiral derivatives or related chiral nitropyridine aldehydes, which are important in medicinal chemistry. researchgate.net Asymmetric synthesis aims to produce a single enantiomer of a chiral product.

One established strategy for the asymmetric synthesis of chiral aldehydes and ketones involves the use of N-acyl chiral auxiliaries. rsc.org In this approach, a chiral auxiliary is attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

For pyridine derivatives, highly enantioselective catalytic transformations have been developed. For example, the conjugate addition of Grignard reagents to β-substituted alkenyl pyridines can be achieved with high enantioselectivity using a copper-chiral diphosphine ligand catalyst, often in the presence of a Lewis acid to activate the pyridine substrate. researchgate.net A similar strategy could be envisioned for a precursor to a chiral nitropyridine aldehyde, where an asymmetric conjugate addition or an asymmetric aldol (B89426) reaction could establish the key stereocenter. For instance, a transition metal/chiral ligand system can mediate the enantioselective 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes to yield chiral allylic alcohols, which could be precursors to chiral aldehydes. organic-chemistry.org

| Stereoselective Method | Application | Key Features |

| N-Acyl Chiral Auxiliaries | Asymmetric synthesis of chiral aldehydes/ketones | Diastereoselective reaction followed by removal of the auxiliary. rsc.org |

| Copper-Catalyzed Conjugate Addition | Synthesis of chiral alkylated pyridines | Uses a chiral diphosphine ligand to induce enantioselectivity in the addition of a nucleophile. researchgate.net |

| Asymmetric Aldol Reaction | Creation of chiral β-hydroxy carbonyl compounds | A chiral catalyst or auxiliary controls the stereochemical outcome of the reaction between an enolate and an aldehyde. |

Purification and Isolation Methodologies in this compound Synthesis

Following synthesis, the crude reaction mixture must be subjected to purification to isolate this compound from unreacted starting materials, reagents, and byproducts. The polar nature of both the nitro and aldehyde groups dictates the choice of appropriate methodologies.

Water Extraction Techniques

Liquid-liquid extraction is a fundamental step in the work-up of many organic reactions. For pyridine derivatives, this process often involves partitioning the compound between an aqueous phase and an immiscible organic solvent. The crude reaction mixture is typically quenched with water or an aqueous solution, and the product is extracted into an organic solvent like ethyl acetate, dichloromethane, or ether. google.comgoogle.com

The success of this technique depends on the partition coefficient of this compound between the two phases. Given its polar functional groups, its solubility in water might be significant. To maximize recovery in the organic layer, the aqueous phase can be saturated with a salt like sodium chloride (salting out), which decreases the solubility of organic compounds in the aqueous layer. Multiple extractions of the aqueous layer are typically performed to ensure complete recovery of the product. google.com

In cases involving acidic or basic impurities, the pH of the aqueous layer can be adjusted to ionize the impurities, making them more water-soluble and leaving the neutral product in the organic phase. Conversely, if the target compound itself has basic (pyridine nitrogen) or acidic properties, pH manipulation can be used to move it between phases for purification, although this is less straightforward for zwitterionic-capable molecules. google.com The use of specialized ionic liquids in aqueous solutions has also been explored for the extraction of pyridine derivatives from oil phases. mdpi.com

Chromatographic Purification Strategies (e.g., Column Chromatography)

Column chromatography is a primary technique for purifying organic compounds. column-chromatography.com It separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica gel or alumina) as a mobile phase (eluent) is passed through it. orgchemboulder.com

For a polar compound like this compound, silica gel is a suitable stationary phase. The choice of eluent is critical; a solvent system that is too polar will cause all compounds to elute quickly with poor separation, while a system that is not polar enough will result in the compound not moving from the origin. orgchemboulder.com A typical eluent would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). The polarity of the eluent is often gradually increased during the separation (gradient elution) to first elute less polar impurities, followed by the more polar target compound. column-chromatography.com

For basic compounds like pyridines, which can streak on acidic silica gel, the eluent can be modified by adding a small amount of a base, such as triethylamine or ammonia, to improve the peak shape and separation. reddit.com The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. youtube.com In some cases where aldehydes are prone to decomposition on silica, alternative purification methods like forming a reversible bisulfite adduct might be considered. researchgate.net

| Parameter | Description | Considerations for this compound |

| Stationary Phase | The solid adsorbent, typically polar. | Silica gel is the standard choice. Alumina could be an alternative, especially for basic compounds. reddit.com |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate). The ratio is optimized using TLC. |

| Elution Technique | Isocratic (constant eluent composition) or Gradient (increasing eluent polarity). | Gradient elution is often preferred for separating compounds with a wide range of polarities. |

| Additives | Modifiers added to the eluent to improve separation. | A small amount of triethylamine may be needed to prevent streaking on silica gel. |

Reactivity and Chemical Transformations of 5 Nitronicotinaldehyde

Reactivity Profile Influenced by Electron-Deficient Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. uobabylon.edu.iq This nitrogen atom withdraws electron density from the ring carbons, making pyridine and its derivatives less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. uobabylon.edu.iqpearson.com

The reactivity of the pyridine ring in 5-nitronicotinaldehyde is further and significantly influenced by the strong electron-withdrawing nature of both the nitro group (-NO₂) and the aldehyde group (-CHO). These groups act in concert to decrease the π-electron density at the carbon atoms of the ring through both inductive and resonance effects. nih.govnih.gov This pronounced electron deficiency, particularly at the positions ortho and para to the electron-withdrawing substituents (positions 2, 4, and 6), renders the molecule highly susceptible to nucleophilic attack. nih.gov Consequently, the primary reactivity profile of the aromatic core of this compound is characterized by a high propensity for undergoing nucleophilic aromatic substitution reactions.

Transformations Involving the Aldehyde Functional Group

The aldehyde moiety is a key site of reactivity in this compound, participating in a variety of addition and redox reactions typical of carbonyl compounds.

Like other aldehydes, this compound readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible and is typically catalyzed by acid. masterorganicchemistry.comoperachem.com The optimal pH for imine formation is generally around 4.5 to 5. youtube.comyoutube.com At lower pH, the amine nucleophile becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water. libretexts.orgyoutube.com To drive the reaction to completion, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves. operachem.com

Table 1: General Conditions for Imine Formation

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant | Primary Amine (R-NH₂) | Provides the nucleophilic nitrogen for imine bond formation. |

| Catalyst | Acid (e.g., p-toluenesulfonic acid) | Protonates the carbonyl oxygen, increasing electrophilicity, and facilitates water elimination. libretexts.orgoperachem.com |

| pH | ~4.5 - 5.0 | Balances amine nucleophilicity and catalysis for optimal reaction rate. youtube.comyoutube.com |

| Water Removal | Dean-Stark trap, molecular sieves | Shifts the reaction equilibrium towards the product side. operachem.com |

The aldehyde functional group exists at an intermediate oxidation state and can be readily either oxidized to a carboxylic acid or reduced to a primary alcohol. youtube.com

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-nitronicotinic acid. This transformation involves increasing the number of bonds from the carbonyl carbon to oxygen. youtube.com A variety of oxidizing agents can accomplish this, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: The reduction of the aldehyde group yields (5-nitropyridin-3-yl)methanol. This process involves the addition of a hydride (H⁻) to the carbonyl carbon. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is considered a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like the nitro group. youtube.com Lithium aluminum hydride is a much stronger reducing agent. youtube.com

Table 2: Redox Reactions of the Aldehyde Group

| Transformation | Product | Reagent Examples |

|---|---|---|

| Oxidation | 5-Nitronicotinic acid | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) |

| Reduction | (5-Nitropyridin-3-yl)methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

Reactions Mediated by the Nitro Group

The nitro group is a versatile functional group that profoundly influences the reactivity of the molecule and is itself susceptible to chemical transformation, most notably reduction.

The reduction of the aromatic nitro group is a fundamental transformation that can lead to several different products depending on the reagents and reaction conditions used. nih.gov The most common product is the corresponding primary amine, 5-aminonicotinaldehyde (B1646756).

A wide array of methods is available to reduce aromatic nitro groups. masterorganicchemistry.com Catalytic hydrogenation is a frequently used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.comwikipedia.org Another common approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com Depending on the specific conditions, the reduction can sometimes be controlled to yield intermediate products like hydroxylamines or azo compounds. wikipedia.orgchemeurope.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Method | Reagent System | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Nickel | Pd/C is a common choice, but Raney Nickel can be used to avoid dehalogenation if other halogens are present. commonorganicchemistry.comwikipedia.org |

| Metal in Acid | Fe, Sn, or Zn with HCl or Acetic Acid | A classic and effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com |

| Metal Salts | Tin(II) chloride (SnCl₂) | Provides a mild reduction condition. commonorganicchemistry.com |

The powerful electron-withdrawing capacity of the nitro group is crucial for activating the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.govyoutube.com In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

In compounds like this compound, the nitro group (along with the aldehyde) strongly activates the positions ortho and para to it (positions 2, 4, and 6) for nucleophilic attack. If a suitable leaving group (such as a halogen) were present at one of these positions, it could be readily displaced by a variety of nucleophiles.

Furthermore, under certain conditions, the nitro group itself can function as the leaving group in SNAr reactions, being displaced by a strong nucleophile. nih.govnih.gov The viability of the nitro group as a leaving group is enhanced by the presence of other activating groups on the ring that can stabilize the intermediate Meisenheimer complex. nih.gov

Cyclization and Annulation Reactions Involving this compound

The dual functionality of this compound makes it a valuable precursor for the synthesis of fused nitrogen-containing heterocycles. The aldehyde group provides a handle for initial condensation and bond formation, while the strategically positioned nitro group can subsequently undergo reductive cyclization to complete the annulation process.

Cadogan Cyclization Methodologies

The Cadogan cyclization is a powerful method for the synthesis of N-heterocycles from nitroaromatic compounds, typically involving deoxygenation of the nitro group by a trivalent phosphorus reagent to generate a nitrene intermediate, which then undergoes intramolecular cyclization. While direct examples involving this compound are not extensively documented in publicly available literature, the successful application of this methodology to a closely related derivative, 6-isopropoxy-2-nitronicotinaldehyde, highlights the potential of this synthetic strategy.

In a notable example, a Cadogan cyclization strategy was devised for the synthesis of aza-indazoles, a class of fused heterocyclic compounds with significant interest in medicinal chemistry. The synthesis commenced with the formation of an imine from 6-isopropoxy-2-nitronicotinaldehyde. This imine intermediate then underwent a Cadogan cyclization, facilitated by a phosphine (B1218219) reagent, to yield the corresponding aza-indazole. The reaction proceeded smoothly, affording the desired fused heterocyclic system in a good yield of 55% on a significant scale. This successful application underscores the utility of the Cadogan cyclization for constructing fused pyridine-based heterocycles from nitropyridine aldehyde precursors.

The general mechanism of the Cadogan cyclization involves the in situ reduction of the nitro group to a nitroso, and subsequently to a nitrene species, by a trivalent phosphorus compound, such as a trialkyl phosphite (B83602) or triphenylphosphine. The highly reactive nitrene then inserts into a nearby C-H or C-N bond to form the new heterocyclic ring. In the case of the aza-indazole synthesis from the 6-isopropoxy-2-nitronicotinaldehyde derivative, the nitrene generated from the nitro group at the 2-position of the pyridine ring would cyclize onto the imine nitrogen, leading to the formation of the pyrazole (B372694) ring fused to the pyridine core.

Formation of Fused Heterocyclic Systems

The strategic placement of the aldehyde and nitro groups on the pyridine ring of this compound allows for the construction of various fused heterocyclic systems beyond the Cadogan cyclization. The aldehyde functionality can readily participate in condensation reactions with a variety of nucleophiles to form intermediates that are primed for subsequent cyclization involving the nitro group.

One of the key applications in this area is the synthesis of aza-indazoles, as discussed previously. The initial formation of an imine through the condensation of the aldehyde with a primary amine is a critical step. This transformation converts the aldehyde into a group that can effectively participate in the subsequent cyclization. The reductive cyclization of the nitro group then leads to the formation of the fused pyrazole ring.

| Starting Material | Reagents | Product | Yield |

| 6-Isopropoxy-2-nitronicotinaldehyde | Primary Amine, Phosphine | Aza-indazole derivative | 55% |

This table showcases the yield for the Cadogan cyclization step in the synthesis of an aza-indazole derivative from a precursor related to this compound.

Derivatization Chemistry for Further Synthesis

The aldehyde and nitro functionalities of this compound not only drive cyclization and annulation reactions but also serve as handles for a variety of derivatization reactions, enabling its incorporation into more complex molecular frameworks.

The aldehyde group is particularly amenable to a wide range of chemical transformations. Standard carbonyl chemistry can be employed to convert the aldehyde into various other functional groups. For example, condensation with primary amines or hydrazines can yield imines and hydrazones, respectively. These derivatives are not only stable compounds in their own right but also serve as key intermediates for subsequent cyclization reactions, as exemplified in the aza-indazole synthesis.

Furthermore, the aldehyde can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in Knoevenagel-type condensations. These reactions, typically catalyzed by a weak base, lead to the formation of α,β-unsaturated systems. The resulting vinylpyridines are highly functionalized and can be utilized in a variety of subsequent transformations, including Michael additions and cycloaddition reactions, to construct more elaborate heterocyclic systems.

The nitro group, while primarily utilized for reductive cyclizations, can also be a site for derivatization. Partial reduction of the nitro group can lead to nitroso or hydroxylamino derivatives, which themselves can participate in different types of cyclization reactions. Complete reduction of the nitro group to an amino group would provide a 5-aminonicotinaldehyde derivative. This aminopyridine aldehyde would be a valuable precursor for the synthesis of other fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, through condensation reactions with appropriate three-carbon building blocks.

Role of 5 Nitronicotinaldehyde As a Strategic Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The electrophilic nature of the aldehyde and the susceptibility of the nitro group to reduction are key features that synthetic chemists exploit. These characteristics, coupled with the inherent reactivity of the pyridine (B92270) ring, enable the construction of fused heterocyclic systems and other intricate molecular architectures.

5-Nitronicotinaldehyde is a crucial precursor in the synthesis of aza-indazoles, which are nitrogen-containing analogues of indazoles. These compounds are of significant interest due to their prevalence in biologically active molecules. The synthesis often involves a condensation reaction of this compound with a suitable hydrazine (B178648), followed by cyclization. This cyclization can proceed through various mechanisms, including nucleophilic aromatic substitution.

One notable approach involves the preparation of arylhydrazones from aldehydes like 2-fluoro-5-nitrobenzaldehyde, which then undergo deprotonation and subsequent SNAr ring closure to form 1-aryl-5-nitro-1H-indazoles. nih.gov While this specific example does not use this compound directly, the underlying chemical principles are applicable to its aza-analogue. The presence of the nitro group is critical as it activates the ring towards nucleophilic attack, facilitating the cyclization step. The resulting nitro-aza-indazole can be further functionalized, for instance, by reduction of the nitro group to an amine, which can then be used to build more complex structures.

Key Reaction Steps in Aza-indazole Synthesis:

| Step | Description | Role of this compound Moiety |

|---|---|---|

| 1. Condensation | Reaction of the aldehyde group with a hydrazine to form a hydrazone. | Provides the aldehyde functionality for initial bond formation. |

| 2. Cyclization | Intramolecular ring closure to form the aza-indazole core. | The nitro group activates the pyridine ring for nucleophilic attack. |

| 3. Further Functionalization | Modification of the nitro group or other positions on the ring. | The nitro group can be reduced to an amine for subsequent reactions. |

The synthesis of naphthyridines, which are bicyclic aromatic compounds containing two nitrogen atoms, can also utilize this compound as a starting material. Various synthetic strategies for naphthyridine synthesis exist, such as the Skraup reaction, which typically involves the reaction of an aminopyridine with glycerol. nih.gov

In a related context, the synthesis of benzo[b] nih.govnih.govnaphthyridines has been achieved through a modified Skraup synthesis involving the heating of 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine. nih.gov While not a direct use of this compound, this illustrates how nitro-substituted pyridine derivatives are employed in constructing such fused systems. The aldehyde functionality of this compound can be used to build up a side chain that can then participate in a cyclization reaction onto the pyridine ring to form the second ring of the naphthyridine system. For instance, a condensation reaction followed by a series of transformations could lead to an intermediate poised for cyclization.

The pyridine ring is a fundamental structural motif in numerous natural products and pharmaceuticals. clockss.org this compound provides a direct entry into a variety of substituted pyridine derivatives. The aldehyde group can undergo a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. nih.gov

These reactions allow for the introduction of diverse substituents at the 3-position of the pyridine ring. Furthermore, the nitro group at the 5-position can be reduced to an amino group, which can then be diazotized and replaced with a variety of other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions. This versatility makes this compound a valuable starting material for creating libraries of pyridine-containing compounds for drug discovery and other applications. mdpi.com

Examples of Transformations of this compound:

| Functional Group | Reaction Type | Product Type |

|---|---|---|

| Aldehyde | Oxidation | Carboxylic Acid |

| Aldehyde | Reduction | Alcohol |

| Aldehyde | Wittig Reaction | Alkene |

| Nitro Group | Reduction | Amine |

| Amine (from Nitro) | Sandmeyer Reaction | Halogenated/Hydroxylated Pyridines |

Contribution to Advanced Synthetic Methodologies Evaluation

Beyond its role as a synthetic building block, this compound and similar complex molecules can be instrumental in the evaluation and advancement of new synthetic methods.

"Chemistry informer libraries" are collections of structurally diverse and drug-like molecules used to assess the scope and limitations of new chemical reactions. nih.govsigmaaldrich.com This approach moves beyond using simple, often unrealistic substrates to test a new method, and instead employs molecules that are more representative of the complex structures encountered in pharmaceutical and agrochemical research. rsc.orgsigmaaldrich.com By including a compound like this compound in such a library, chemists can gain a more accurate understanding of a new reaction's utility. nih.gov

The presence of multiple functional groups (aldehyde, nitro, pyridine nitrogen) can test the chemoselectivity of a new catalyst or reagent. For example, a new reduction method could be evaluated for its ability to selectively reduce the aldehyde in the presence of the nitro group, or vice versa. The electronic properties of the nitro-substituted pyridine ring can also influence reaction outcomes, providing valuable data on the electronic tolerances of the method.

The use of informer libraries allows for a standardized approach to comparing different synthetic methods. rsc.org When a new synthetic transformation is developed, its performance with the informer library, including a substrate like this compound, can be documented. This includes both successful reactions and failures, which are often underreported but are crucial for understanding the limitations of a method. sigmaaldrich.com

For instance, if a new cross-coupling reaction is developed, its effectiveness can be tested on a derivative of this compound. A successful reaction would demonstrate the method's applicability to electron-deficient heterocyclic systems. A failure, on the other hand, would highlight potential issues with catalyst poisoning by the pyridine nitrogen or interference from the nitro or aldehyde groups. This systematic data collection allows for a more informed choice of synthetic methods by the broader chemical community.

Design and Synthesis of Functional Analogs and Derivatives

The chemical architecture of this compound, featuring a reactive aldehyde group and an electron-withdrawing nitro group on a pyridine ring, establishes it as a valuable starting material for the synthesis of a diverse array of functional analogs and derivatives. While specific research detailing the synthesis of derivatives directly from this compound is not extensively documented in publicly available literature, its structural similarity to other nitro-substituted aromatic aldehydes, such as 5-nitro-2-furaldehyde (B57684) and various nitrobenzaldehydes, allows for well-grounded predictions of its synthetic potential. The methodologies successfully employed for these analogous compounds provide a clear roadmap for the derivatization of this compound to generate novel molecules with potentially significant biological activities.

The primary routes for the derivatization of this compound involve condensation reactions at the aldehyde functional group. These reactions are typically straightforward and lead to the formation of new carbon-nitrogen and carbon-carbon double bonds, giving rise to classes of compounds such as Schiff bases, hydrazones, thiosemicarbazones, and chalcones. These derivatives often exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov

Schiff Base Derivatives

The condensation of this compound with various primary amines is expected to yield a series of Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid. The resulting compounds, characterized by the azomethine group (-CH=N-), are known to be versatile ligands in coordination chemistry and have been widely explored for their biological activities. For instance, Schiff bases derived from nitro-substituted aldehydes have demonstrated significant potential as antimicrobial and anticancer agents. dovepress.com

Table 1: Potential Schiff Base Derivatives of this compound and Their Expected Biological Activities

| Reactant (Primary Amine) | Derivative Structure (General) | Potential Biological Activity |

| Aniline derivatives | Antibacterial, Antifungal | |

| Amino acids | Anticancer, Enzyme inhibition | |

| Heterocyclic amines | Antimicrobial, Antiviral |

Note: This table is illustrative and based on the known activities of analogous compounds.

Hydrazone and Thiosemicarbazone Derivatives

Reacting this compound with hydrazine or substituted hydrazines would produce hydrazone derivatives. These compounds are of particular interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. nih.gov Similarly, condensation with thiosemicarbazide (B42300) would yield thiosemicarbazones, a class of compounds extensively studied for their potent antitubercular and anticancer activities. nih.gov The biological activity of these derivatives is often attributed to their ability to form stable chelate complexes with metal ions.

Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation of this compound with various acetophenones would lead to the formation of chalcones. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a well-established pharmacophore, and numerous chalcone derivatives have been reported to possess significant antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netoatext.com The presence of the nitro group on the pyridine ring of the chalcone backbone derived from this compound could further enhance these biological activities.

Table 2: Potential Chalcone Derivatives of this compound and Their Expected Biological Activities

| Reactant (Acetophenone) | Derivative Structure (General) | Potential Biological Activity |

| Acetophenone | Antimicrobial, Anti-inflammatory | |

| Substituted Acetophenones | Anticancer, Antioxidant | |

| Heterocyclic Ketones | Antiviral, Enzyme inhibition |

Note: This table is illustrative and based on the known activities of analogous compounds.

Theoretical and Computational Investigations on 5 Nitronicotinaldehyde

Mechanistic Studies of 5-Nitronicotinaldehyde Reactions

Despite a comprehensive search of scientific literature, specific mechanistic studies employing computational methods directly on the reactions of this compound could not be located. Theoretical chemistry provides a powerful framework for such investigations, typically involving the mapping of potential energy surfaces to elucidate reaction pathways. For a molecule like this compound, which is also known as 5-nitropyridine-3-carbaldehyde, such studies would be invaluable for understanding its reactivity.

For related electron-deficient nitro-substituted pyridine (B92270) derivatives, computational studies often focus on reactions like nucleophilic aromatic substitution. These analyses can predict the regioselectivity of a nucleophilic attack by calculating the activation energies for substitution at different positions on the pyridine ring. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex) before the expulsion of a leaving group. The stability of this intermediate is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group.

Reaction Pathway Prediction and Analysis

No specific studies predicting or analyzing the reaction pathways of this compound using computational methods were identified.

In general, reaction pathway prediction is a central component of modern computational chemistry. researchgate.net For a given reaction of this compound, theoretical approaches like Density Functional Theory (DFT) would be employed to explore various possible routes. google.comresearchgate.net This involves identifying all potential intermediates and transition states connecting the reactants to the products. By calculating the Gibbs free energy for each stationary point along these pathways, the most energetically favorable route can be determined. For instance, in cycloaddition reactions of similar complex molecules, DFT has been used to evaluate concerted versus stepwise mechanisms and to explain observed regioselectivity by analyzing frontier molecular orbitals (FMOs). google.com

Transition State Characterization

Specific transition state characterizations for reactions involving this compound are not available in the published literature.

The characterization of a transition state (TS) is a critical aspect of computational mechanistic studies, as it represents the highest energy point along the minimum energy path of a reaction. evitachem.comnitrkl.ac.in Locating and characterizing these first-order saddle points on the potential energy surface is a challenging but essential task. Standard computational protocols involve geometry optimization to find the TS structure, followed by a frequency calculation. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from reactants to products. evitachem.com Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are often used to obtain an initial guess for the transition state geometry.

Molecular Interactions and Binding Site Analysis (Computational)

No computational studies detailing the molecular interactions or binding site analysis of this compound with specific biological targets were found.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. This method allows for the analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. The binding affinity is typically estimated using a scoring function, often expressed in kcal/mol. Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time and to calculate binding free energies more rigorously using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). Such analyses provide crucial insights for drug design and understanding the mechanism of action at a molecular level.

Quantum Chemical Calculations to Elucidate Reactivity

While general principles of quantum chemistry are applicable, specific quantum chemical calculations detailing the reactivity of this compound were not found in the reviewed literature.

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and reactivity of molecules. Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. Other calculated parameters, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's tendency to accept or donate electrons, thereby explaining its behavior in chemical reactions. Molecular Electrostatic Potential (MEP) maps are also used to visualize electron-rich and electron-deficient regions of a molecule, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Key Quantum Chemical Reactivity Descriptors (Hypothetical Data for Illustration)

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity/stability |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness | S | 1 / (2η) | Measure of reactivity |

| Electrophilicity Index | ω | μ2 / (2η) | Electrophilic nature |

Note: This table outlines the standard descriptors used in computational reactivity studies. No calculated values for this compound were available in the searched literature.

Computational Approaches for Synthesis Design and Optimization

There are no specific computational studies published on the synthesis design or optimization for this compound.

Computer-assisted synthesis planning, particularly retrosynthesis, has become an essential tool in organic chemistry. Retrosynthetic analysis involves deconstructing a target molecule into simpler, commercially available precursors. Modern computational approaches leverage artificial intelligence and machine learning algorithms to automate this process, searching vast reaction databases to identify the most efficient and plausible synthetic routes. These tools can predict multiple reaction pathways, which can then be scored based on factors like reaction yield, cost of starting materials, and step count. This data-driven approach accelerates the design of novel synthetic pathways and helps in optimizing existing ones, making the synthesis of complex molecules more efficient and sustainable.

Future Research Directions and Unexplored Avenues in 5 Nitronicotinaldehyde Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods for 5-Nitronicotinaldehyde and its derivatives is a primary area for future research. Current synthetic strategies often rely on classical nitration and oxidation reactions, which can generate significant waste and utilize harsh reagents. Future efforts should focus on the principles of green chemistry to devise more sustainable alternatives.

Key areas for development include:

One-Pot and Multi-Component Reactions: Designing one-pot syntheses and multi-component reactions (MCRs) can significantly improve process efficiency by reducing the number of intermediate purification steps. acs.org For example, a three-component reaction involving an amine, an ynal, and an isocyanide could potentially be adapted for the synthesis of highly substituted pyridine (B92270) derivatives related to this compound. acs.org

Alternative Energy Sources: The application of microwave irradiation and ultrasonication can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. nih.govbeilstein-journals.org These techniques align with the principles of green chemistry by reducing energy consumption and reaction times.

Bio-based and Renewable Feedstocks: Investigating synthetic routes that utilize bio-based or renewable starting materials would be a significant step towards a more sustainable chemical industry.

| Synthesis Strategy | Key Advantages | Potential Application to this compound |

| Heterogeneous Nanocatalysis | Easy catalyst separation and reuse, high activity. | Selective nitration of a nicotin-aldehyde precursor. |

| Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. | Rapid assembly of the substituted pyridine core. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency. | Acceleration of key bond-forming reactions. |

| Ultrasonic Conditions | Enhanced mixing, lower reaction times, milder conditions. | Promotion of reactions involving solid-supported reagents. nih.gov |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the aldehyde and the electron-deficient pyridine ring. However, several reactivity modes remain underexplored. A deeper understanding of its chemical behavior could unlock novel synthetic transformations and applications.

One particularly interesting avenue is the reactivity of the nitro group. In related compounds like 5-nitro-2-furaldehyde (B57684), the nitro group can participate in the formation of a nitronic acid anion in alkaline solutions. researchgate.net This intermediate can then undergo further reactions, such as ring-opening, dimerization, or polymerization. researchgate.net Investigating similar reactivity for this compound could lead to the synthesis of novel heterocyclic systems or functional polymers.

The aldehyde group, while commonly used in condensation and oxidation/reduction reactions, could also be employed in less conventional transformations. For example, its use in synergistic catalysis, combining organocatalysis, photoredox catalysis, and metal catalysis, could enable novel C-C and C-heteroatom bond formations. nih.gov

Advanced Applications in Materials Science (Research Focus)

The electronic properties of this compound make it an intriguing building block for advanced materials. The strong electron-withdrawing nature of the nitro group, combined with the conjugated pyridine system, suggests potential for applications in electronics and optics.

Conductive Polymers: Intrinsically conducting polymers (ICPs) are organic materials that can conduct electricity. wikipedia.org The properties of these polymers can be tuned by modifying their chemical structure. bham.ac.uk Incorporating this compound as a monomer or a pendant group in a polymer backbone could lead to new materials with interesting electronic properties. wikipedia.orgbham.ac.uk The nitro group could enhance the electron-accepting capabilities of the polymer, potentially leading to n-type conducting materials. researchgate.net

Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizabilities are of great interest for applications in optical communications and data storage. tcichemicals.com The combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system is a common design motif for NLO chromophores. While this compound itself lacks a strong electron-donating group, it could be readily modified to incorporate one, creating a push-pull system with potential for significant NLO activity. nih.gov

| Material Class | Potential Role of this compound | Desired Properties |

| Conductive Polymers | Monomer or co-monomer. | High electrical conductivity, processability, environmental stability. researchgate.net |

| Nonlinear Optical Materials | Precursor to push-pull chromophores. | Large second-order hyperpolarizability (β), thermal stability. |

| Organic Semiconductors | Building block for electron-transport materials. | High electron mobility, suitable LUMO level. |

Integration with Flow Chemistry and Automation Technologies

The integration of continuous flow chemistry and automation offers significant advantages for the synthesis of this compound and its derivatives. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. nih.govflinders.edu.au

A fully automated synthesis platform could enable the rapid optimization of reaction conditions and the synthesis of a library of this compound derivatives for screening in various applications. nih.gov Multi-step continuous-flow systems can streamline complex synthetic sequences by eliminating the need for intermediate isolation and purification. flinders.edu.au This approach is particularly well-suited for the pharmaceutical and fine chemical industries, where efficiency and reproducibility are paramount. nih.govjst.org.in

Synergistic Experimental and Computational Research Endeavors

A synergistic approach combining experimental synthesis and characterization with computational modeling can accelerate the discovery and development of new applications for this compound. Density Functional Theory (DFT) and other computational methods can be used to predict a wide range of molecular properties, including:

Molecular Geometry and Electronic Structure: Understanding the optimized geometry and the distribution of electron density is crucial for predicting reactivity and intermolecular interactions. researchgate.net

Spectroscopic Properties: Computational methods can aid in the interpretation of experimental spectra (e.g., IR, NMR, UV-Vis). researchgate.net

Reaction Mechanisms: DFT calculations can be used to elucidate reaction pathways and predict activation energies, providing valuable insights for the design of new reactions and the optimization of existing ones.

Pharmacokinetic and Toxicological Properties: In silico methods can be used to predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), which is particularly relevant for the development of new pharmaceutical agents. researchgate.net

By using computational screening, researchers can prioritize synthetic targets with the most promising properties, thereby saving significant time and resources in the laboratory. The experimental validation of computational predictions can, in turn, lead to the refinement of theoretical models, creating a powerful feedback loop that drives innovation.

Q & A

Q. What are the established synthetic routes for 5-Nitronicotinaldehyde, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Begin with a systematic literature review to identify common synthetic pathways (e.g., nitration of nicotinaldehyde derivatives or aldehyde functionalization of pre-nitrated precursors). Optimization involves:

- Parameter Screening : Use factorial design experiments to test variables (temperature, solvent polarity, catalyst loading) .

- Yield Tracking : Employ HPLC or GC-MS to quantify intermediates and final product purity .

- Example Table :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize multi-technique validation:

- FT-IR : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹) .

- NMR : Look for aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and aromatic ring protons (δ 8.5-9.0 ppm for nitro-adjacent protons) .

- Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group at m/z 30) .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Address contradictions through:

- Conditional Replication : Reproduce disputed experiments with controlled variables (e.g., moisture levels, solvent purity) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitrated analogs) to track substitution pathways .

- Computational Validation : Perform DFT calculations to compare activation energies under different conditions (e.g., polar vs. nonpolar solvents) .

- Critical Analysis : Cross-reference conflicting studies for methodological differences (e.g., excess reagent ratios, reaction times) and highlight these in a comparative table .

Q. What computational chemistry approaches are suitable for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer : Combine quantum mechanical and molecular dynamics tools:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density around nitro and aldehyde groups .

- Frontier Molecular Orbital (FMO) Analysis : Predict reactivity sites by analyzing HOMO-LUMO gaps and Fukui indices .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .

- Example Workflow :

Geometry optimization → 2. Frequency analysis (confirm no imaginary frequencies) → 3. Transition state search → 4. IRC validation .

Handling Data Contradictions and Gaps

Q. How should researchers address the lack of toxicity and ecotoxicity data for this compound in safety assessments?

- Methodological Answer :

- Precautionary Protocols : Assume hazard potential (e.g., use fume hoods, PPE) until data exists, citing analogous nitroaromatic compounds’ toxicity .

- Collaborative Testing : Propose Ames tests (mutagenicity) and Daphnia magna assays (ecotoxicity) in interdisciplinary studies .

- Transparency : Clearly state data gaps in publications and recommend prioritized testing in future work .

Literature and Ethical Considerations

Q. What strategies ensure a comprehensive literature review for novel applications of this compound?

- Methodological Answer :

- Search Syntax : Combine keywords (e.g., "this compound AND nucleophilic substitution") across databases (SciFinder, Reaxys) .

- Citation Chaining : Track references in foundational papers to identify overlooked studies .

- Ethical Reporting : Disclose commercial database limitations (e.g., paywalls) and prioritize peer-reviewed journals .

Guidance for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro